Methyl haematommate
Overview
Description
“Methyl haematommate” is an organic compound that belongs to the class of p-hydroxybenzoic acid alkyl esters . It is also known as methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate . This compound has been identified as an antifungal agent isolated from Stereocaulon ramulosum .
Synthesis Analysis
The synthesis of “Methyl haematommate” involves the use of a flavin-dependent halogenase, DnHal, which is a type of enzyme that acts on aromatic compounds . The enzyme was expressed in Pichia pastoris and showed biocatalytic activity towards tryptophan and an aromatic compound methyl haematommate .
Molecular Structure Analysis
The molecular structure of “Methyl haematommate” is characterized by the presence of a chlorinated product at m/z 239.0565 and 241.0552; and m/z 243.0074 and 245.0025 . This indicates that the compound has undergone halogenation, a process that involves the addition of halogens to a molecule .
Chemical Reactions Analysis
“Methyl haematommate” undergoes enzymatic halogenation, a process that involves the addition of halogens to a molecule . This reaction is governed by the Flavin-dependent halogenases (F-Hals) which offer high substrate specificity .
Scientific Research Applications
Synthesis of Related Compounds : Methyl haematommate is used in the synthesis of other chemical compounds like dimethyl thamnolate and dimethyl hypothamnolate. This application is particularly significant in organic chemistry and pharmaceuticals, where these compounds might have further applications or serve as models for drug design (Aghoramurthy, Seshadri, & Venkatasubramanian, 1957).
DNA Methylation Studies : Although not directly related to Methyl haematommate, studies on DNA methylation, a process crucial for cellular differentiation and regulation, highlight the importance of understanding methylation processes in biology and medicine. These studies might provide context for the broader implications of methyl groups in biological systems (Houseman et al., 2012), (Smith & Meissner, 2013).
Secondary Metabolites Study : Methyl haematommate is identified as a secondary metabolite in lichen Parmotrema praesorediosum. This points to its role in the natural biosynthetic pathways of certain organisms and could be significant in ecological or pharmacological research (Azman, Khalid, & Bakar, 2018).
Herbicide Research : Research on the efficacy of various herbicides, including methyl derivatives, informs agricultural practices and the development of more effective and environmentally friendly herbicides (Zand et al., 2007).
Lichen Products Study : Studies of lichen products, including Methyl haematommate, contribute to understanding the chemical diversity and potential uses of lichens, which can range from pharmaceutical applications to ecological indicators (Culberson, Culberson, & Johnson, 1986).
Future Directions
The future directions for “Methyl haematommate” could involve further exploration of its potential uses in the management of oxidative stress and treatment of chronic diseases . Additionally, more research could be conducted to better understand its synthesis, molecular structure, chemical reactions, mechanism of action, and safety and hazards.
properties
IUPAC Name |
methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O5/c1-5-3-7(12)6(4-11)9(13)8(5)10(14)15-2/h3-4,12-13H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXFMUVDLJWXOQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C(=O)OC)O)C=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60343723 | |
Record name | Methyl haematommate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-formyl-2,4-dihydroxy-6-methylbenzoate | |
CAS RN |
34874-90-3 | |
Record name | Methyl haematommate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60343723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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